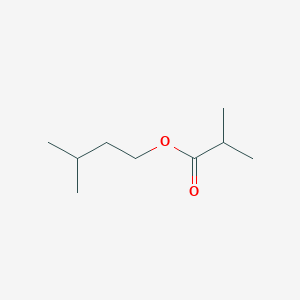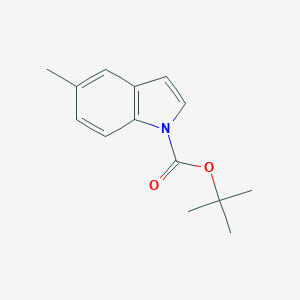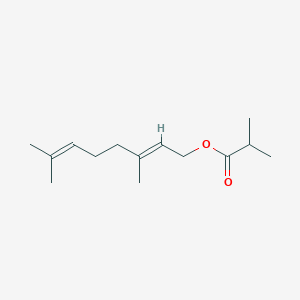
4,4'-Bipyridine
Vue d'ensemble
Description
4,4'-Bipyridine, also known as 4,4'-dipyridyl or 4,4'-bipyridyl, is an organic compound with the molecular formula C10H8N2. It is a colorless liquid that is used in a variety of applications, including organic synthesis, analytical chemistry, and pharmaceuticals. This compound has a wide range of properties, such as low solubility in water, low vapor pressure, and high thermal stability. It is also an important building block for various organic compounds, and is used as a ligand for coordination chemistry.
Applications De Recherche Scientifique
Chimie des Catalyseurs à Complexe de Métal de Transition
La 4,4'-Bipyridine est un élément essentiel de la chimie des catalyseurs à complexe de métal de transition. Ses propriétés uniques en font un excellent ligand pour la coordination avec les ions métalliques. Les chercheurs l'ont utilisée pour concevoir des catalyseurs de polymérisation uniformes, qui jouent un rôle essentiel dans la création de polymères bien définis avec des structures et des propriétés contrôlées .
Chimie de la Luminescence
Le comportement luminescent des dérivés de la this compound a suscité un intérêt considérable. Ces composés présentent une fluorescence et une phosphorescence, ce qui les rend précieux dans diverses applications. Les chercheurs ont exploré leur utilisation dans les dispositifs optoélectroniques, les capteurs et les agents d'imagerie .
Photosensibilisateurs et Matériaux Luminescents
La this compound agit comme un photosensibilisateur, absorbant l'énergie lumineuse et la transférant à d'autres molécules. Cette propriété trouve des applications dans la thérapie photodynamique, où les composés activés par la lumière détruisent sélectivement les cellules cancéreuses. De plus, les matériaux luminescents à base de this compound contribuent aux affichages, aux lasers et aux diodes électroluminescentes .
Chimie Supramoléculaire
Les systèmes supramoléculaires incorporent souvent la this compound comme élément de construction polyvalent. Elle participe à la commutation contrôlée, au mouvement de rotation et au stockage de données au sein de nanosystèmes complexes. Ces applications tirent parti des interactions contrôlables entre les résidus de this compound .
Dérivés Solvatochromes et Sensibles à l'Environnement
Deux classes essentielles de produits à base de this compound présentent un comportement solvatochrome et sensible à l'environnement :
a. Viologènes (Dérivés N,N'-Disubstitués) : Les viologènes sont des dérivés de la this compound avec deux substituants. Leur couleur change en réponse à la polarité du solvant, ce qui les rend précieux pour les capteurs chimiques et la surveillance environnementale .
b. Monoquats (Dérivés Monosubstitués) : Les monoquats sont des dérivés de la this compound avec un seul substituant. Ils présentent également un solvatochromisme et une sensibilité à l'environnement. Les chercheurs ont exploré leur utilisation dans les matériaux intelligents qui s'adaptent aux conditions changeantes .
Mécanisme D'action
Target of Action
4,4’-Bipyridine (4,4’-bpy) is a bipyridine that is commonly used to bridge metal centers to form coordination polymers . It has the ability to interrupt biological electron transfer due to its electroactive nature . This property allows it to mediate electronic effects between paramagnetic metal ions by stabilizing the magnetic ordering .
Mode of Action
The mode of action of 4,4’-bipyridine is primarily through its ability to form coordination polymers by bridging between metal centers . This is facilitated by the exposed location of the nitrogen atoms in 4,4’-bipyridine . The compound’s interaction with its targets leads to changes in the electronic structure of the metal centers, which can influence various properties such as magnetism .
Biochemical Pathways
Its ability to interrupt biological electron transfer suggests that it could potentially influence pathways involving electron transfer processes
Pharmacokinetics
It is known that 4,4’-bipyridine is slightly soluble in water, but soluble in most organic solvents . This suggests that its bioavailability could be influenced by the presence of certain solvents or by modifications to its chemical structure to enhance its solubility.
Result of Action
The primary result of 4,4’-bipyridine’s action is the formation of coordination polymers when it bridges between metal centers . This can lead to changes in the electronic structure of the metal centers, influencing properties such as magnetism . In addition, its ability to interrupt biological electron transfer could potentially have effects at the molecular and cellular level .
Action Environment
The action of 4,4’-bipyridine can be influenced by environmental factors. For instance, the formation of coordination polymers is dependent on the presence of suitable metal centers . Additionally, the compound’s solubility can be affected by the presence of certain solvents, which could influence its bioavailability and efficacy . The stability of 4,4’-bipyridine is also influenced by environmental conditions, with changes in temperature and humidity affecting its solid-state form .
Safety and Hazards
4,4’-Bipyridine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,4’-Bipyridine plays a crucial role in biochemical reactions, particularly in the formation of coordination complexes with metal ions. These complexes can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4,4’-Bipyridine can form complexes with lanthanide ions, which are known to interact with carboxylate groups and nitrogen ligands . These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways.
Cellular Effects
The effects of 4,4’-Bipyridine on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4,4’-Bipyridine has been shown to affect the stability and solubility of certain biomolecules, thereby impacting their function within the cell . Additionally, its ability to form complexes with metal ions can lead to changes in cellular redox states and influence metabolic flux.
Molecular Mechanism
At the molecular level, 4,4’-Bipyridine exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming coordination complexes with metal ions, which can then interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, 4,4’-Bipyridine complexes with lanthanide ions have been shown to influence the thermal stability and decomposition pathways of these complexes . Additionally, 4,4’-Bipyridine can modulate gene expression by affecting the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
The effects of 4,4’-Bipyridine can change over time in laboratory settings. This compound is known for its stability, but it can undergo degradation under certain conditions. For example, the thermal decomposition of 4,4’-Bipyridine complexes with lanthanide ions has been studied, revealing that these complexes decompose via intermediate products to form lanthanide oxides . Long-term exposure to 4,4’-Bipyridine can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4,4’-Bipyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, 4,4’-Bipyridine can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that the threshold for these adverse effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
4,4’-Bipyridine is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, 4,4’-Bipyridine complexes with lanthanide ions can affect the decomposition pathways of these complexes, leading to changes in metabolite levels . Additionally, 4,4’-Bipyridine can interact with cofactors, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, 4,4’-Bipyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of 4,4’-Bipyridine, influencing its activity and function. For example, the formation of coordination complexes with metal ions can facilitate the transport of 4,4’-Bipyridine to specific cellular compartments . This distribution is crucial for its role in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 4,4’-Bipyridine is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, 4,4’-Bipyridine complexes with metal ions can localize to the nucleus, affecting gene expression and cellular signaling pathways . Additionally, its ability to form stable complexes with biomolecules can influence its subcellular distribution and activity.
Propriétés
IUPAC Name |
4-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVTWFVJZLCBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27926-72-3 (di-hydrochloride) | |
| Record name | gamma,gamma'-Dipyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027200 | |
| Record name | 4,4'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000556 [mmHg] | |
| Record name | 4,4'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
553-26-4, 37275-48-2, 123333-55-1 | |
| Record name | 4,4′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma,gamma'-Dipyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltransferase, dopamine N- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Bipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Bipyridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O2OD61CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-bipyridine?
A1: The molecular formula of this compound is C10H8N2, and its molecular weight is 156.19 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide information about the vibrational modes and electronic transitions within the molecule, which are helpful for structural identification and studying its interactions. []
Q3: How does this compound interact with metal ions?
A3: this compound acts as a bridging ligand, coordinating to metal ions through its two nitrogen atoms. This bridging ability allows it to connect metal centers and form extended one-, two-, or three-dimensional coordination polymers and MOFs. [, , , , ]
Q4: Can the properties of this compound-based materials be tuned?
A4: Yes, the properties of these materials can be tuned by modifying the metal ions, using co-ligands, or changing the reaction conditions. For example, incorporating different metal ions can alter the magnetic properties [] or introduce luminescence []. Co-ligands with specific functionalities can further tailor the material's properties and create diverse architectures. [, , ]
Q5: What are some potential applications of this compound-based coordination polymers and MOFs?
A5: Due to their porous structures and tunable properties, these materials hold promise for applications such as gas adsorption [, ], separation, catalysis [], sensing [], and drug delivery. [, ] For instance, some this compound-based MOFs demonstrate selective adsorption of gases like CO2, methanol, and ethanol. []
Q6: Are there examples of this compound being used as a chiral building block?
A6: While this compound itself is achiral, it can be used in combination with chiral ligands or metal centers to construct homochiral or heterochiral coordination frameworks. The choice of dipyridyl ligands significantly influences the chirality of the resulting frameworks. []
Q7: How is computational chemistry used in research on this compound?
A7: Density Functional Theory (DFT) calculations are often employed to investigate the electronic structure of this compound and its complexes. These calculations provide insights into the nature of metal-ligand interactions, predict spectroscopic properties, and help elucidate reaction mechanisms. [, ]
Q8: How does modifying the structure of this compound affect its properties and applications?
A8: Introducing substituents on the pyridine rings can alter the electronic properties, steric hindrance, and solubility of this compound, ultimately impacting its coordination behavior and the properties of the resulting materials. For example, tetrahalogenated 4,4'-bipyridines have been explored for their potential in asymmetric synthesis and as building blocks for chiral MOFs. []
Q9: Are there any examples of this compound-based materials undergoing structural transformations upon guest removal or exchange?
A9: Yes, some this compound-based coordination polymers exhibit structural flexibility and can undergo topotactic transformations upon dehydration or guest exchange. These transformations often involve changes in the crystal system and space group while preserving the basic structural motif. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)


